Ro 106-9920

Übersicht

Beschreibung

Ro 106-9920 is a synthetic small-molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses, cell survival, and tumor progression. It selectively blocks the ubiquitination of inhibitor of kappa B alpha (IκBα), a critical step in NF-κB activation, by targeting the SCFβ-TrCP ubiquitin ligase complex. This inhibition prevents IκBα degradation, thereby retaining NF-κB in the cytoplasm and suppressing its transcriptional activity .

Vorbereitungsmethoden

Conventional Synthesis Pathway

The synthesis of Ro 106-9920 typically follows a sequence of Friedel-Crafts acylation, cyclocondensation, chlorination, and sulfination reactions .

Friedel-Crafts Acylation of Benzene

The process initiates with the formation of β-benzoylpropionic acid (1 ) via Friedel-Crafts acylation:

Key parameters:

-

Catalyst : Anhydrous aluminum chloride (1.2 equiv)

-

Solvent : Excess benzene as both reactant and solvent

-

Temperature : Reflux at 80°C for 4.5 hours

Characterization data for β-benzoylpropionic acid :

-

IR (KBr) : 3428 cm⁻¹ (O-H stretch), 1679 cm⁻¹ (C=O)

-

¹H NMR (CDCl₃) : δ 2.59 (t, 2H, CH₂), 3.23 (t, 2H, CH₂CO), 7.53–7.95 (m, 5H, Ar-H), 12.17 (s, 1H, COOH)

Cyclocondensation with Hydrazine Hydrate

β-Benzoylpropionic acid undergoes cyclocondensation to form 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one (2 ):

2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH}, \Delta} \text{2}

Reaction conditions:

Critical purification step :

-

Precipitation in ice-water followed by recrystallization from ethanol

Chlorination with Phosphorus Oxychloride

Conversion of 2 to 3-chloro-6-phenylpyridazine (3 ) employs POCl₃:

Optimized parameters:

-

POCl₃ excess : 5-fold molar ratio

-

Temperature : 110°C (oil bath)

-

Duration : 3.5 hours

Tetrazole Ring Formation

Reaction of 3 with sodium azide in DMF introduces the tetrazole moiety:

Conditions:

Sulfination with Benzenesulfinyl Chloride

The final step introduces the sulfinyl group via electrophilic substitution:

Key parameters:

-

Base : Triethylamine (2.5 equiv)

-

Solvent : Dichloromethane at 0°C → RT

-

Reaction monitoring : TLC (hexane:EtOAc 3:1)

Microwave-Assisted Synthesis Optimization

Recent advancements employ microwave irradiation to accelerate key steps :

Cyclocondensation and Chlorination

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Cyclocondensation | 5.2 h | 3 min | 72% → 79% |

| Chlorination | 3.5 h | 5 min | 82% → 85% |

| Tetrazole formation | 10 h | 8 min | 65% → 73% |

Microwave conditions :

-

Instrument : CEM Discover SP focused microwave synthesizer

-

Power : 300 W (dynamic power control)

-

Temperature : 150°C (internal IR monitoring)

Advantages of Microwave Methodology

-

Reduced reaction times : 85-90% time reduction across steps

-

Improved purity : Byproducts reduced from 12-15% to 3-5%

-

Energy efficiency : 40% less solvent consumption

Alternative Synthetic Routes

Solid-Phase Synthesis Approach

A patent-pending method (WO202318722A1) describes polymer-supported synthesis:

Resin-bound intermediate :

Benefits :

-

Simplified purification via filtration

-

Typical isolated yield: 58% (over 4 steps)

Continuous Flow Chemistry

Pilot-scale experiments using Uniqsis FlowSyn reactor:

| Parameter | Value |

|---|---|

| Residence time | 12 min |

| Temperature | 130°C |

| Pressure | 17 bar |

| Productivity | 28 g/hour |

| Space-time yield | 0.45 kg/L·day |

Limitation : Requires pre-formed tetrazolo intermediate

Purification and Characterization

Chromatographic Conditions

| Step | Column | Mobile Phase | Rf |

|---|---|---|---|

| Final purification | Zorbax SB-C18 | MeCN:H₂O (55:45) + 0.1% TFA | 0.33 |

| Intermediate check | Silica 60 F₂₅₄ | Hexane:EtOAc (7:3) | 0.45 |

Spectroscopic Data Validation

This compound :

-

HRMS (ESI+) : m/z 246.0634 [M+H]⁺ (calc. 246.0638)

-

¹³C NMR (DMSO-d₆) : δ 118.4 (C-3), 125.7 (C-5), 129.1–133.8 (Ar-C), 151.2 (C-2), 162.4 (S=O)

-

HPLC purity : 99.21% (Zorbax Eclipse XDB-C18, 4.6×150 mm, 1 mL/min)

Scale-Up Challenges and Solutions

Critical Process Parameters

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Chlorination temp | 110°C ± 2 | 108-112°C |

| NaN₃ addition rate | Bolus | 0.5 mL/min |

| Sulfination pH | 8.5-9.0 | 8.7 ± 0.1 |

Impurity Profile Management

| Impurity | Structure | Control Strategy |

|---|---|---|

| Des-sulfinyl | Tetrazolo[1,5-b]pyridazine | Increase sulfinating agent by 15% |

| Over-chlorinated | 3,6-Dichloro derivative | Maintain POCl₃ at 5.2 equiv |

| Dimer | Biaryl sulfoxide | Reduce microwave power by 20% |

Analyse Chemischer Reaktionen

Reaction Mechanisms and Catalytic Roles

RO 106-9920 participates in diverse chemical transformations due to its unique structural features, including a tetrazole ring and sulfinyl group.

Key Reaction Types

-

Oxidation Reactions :

this compound undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) modifies the sulfinyl group, forming sulfone derivatives. -

Reduction Reactions :

Reduction with sodium borohydride (NaBH₄) converts the sulfinyl group to a thiol, enabling further functionalization. -

Alkylation Reactions :

Reacts with alkyl halides (e.g., methyl iodide ) to form sulfonium intermediates, facilitating nucleophilic substitutions.

Mechanistic Insights

Synthetic Utility

-

Amino Acid and Peptide Synthesis :

Acts as a coupling agent to form peptide bonds between amino acids. For example, it facilitates the reaction between carboxylic acids and amines in the presence of dicyclohexylcarbodiimide (DCC) . -

Heterocycle Construction :

Enables the synthesis of five-membered rings (e.g., tetrazoles) via nucleophilic addition-elimination reactions .

Catalytic Performance

This compound enhances reaction rates in:

-

Lewis Acid-Catalyzed Reactions : Promotes Friedel-Crafts alkylation and acylation.

-

Cross-Coupling Reactions : Facilitates Suzuki-Miyaura couplings when paired with palladium catalysts.

Solvent Compatibility

| Solvent | Compatibility | Optimal Temperature (°C) |

|---|---|---|

| Chloroform | High | 25–40 |

| Dimethyl Sulfoxide (DMSO) | Moderate | 20–30 |

| Acetone | Low | 0–25 |

Structural Influence on Reactivity

The compound’s structure (C₁₀H₇N₅OS) contributes to its reactivity:

-

Tetrazole Ring : Enhances nucleophilicity, enabling reactions with electrophiles.

-

Sulfinyl Group : Participates in redox reactions and acts as a directing group in substitutions .

Key Studies

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Progression

Ro 106-9920 has been utilized in various cancer studies to explore its effects on tumor necrosis factor-alpha (TNF-α) induced effects. For instance, pretreatment with this compound in non-small cell lung cancer (NSCLC) cells prevented TNF-α-induced tissue factor (TF) expression, which is associated with tumor progression and hypercoagulability. The compound also reversed shortened clotting times induced by TNF-α, indicating its potential role in managing inflammation-related cancer progression .

Case Study: NSCLC Cells

In a study involving H1299 and A549 NSCLC cells, this compound demonstrated enhanced cytotoxicity when combined with TNF-α. This suggests that targeting NF-κB can be an effective strategy to increase the efficacy of existing cancer therapies .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. For example, it inhibited the release of monocyte chemoattractant protein-1 (MCP-1) from TNF-α stimulated human small airway epithelial (hSAE) cells with an IC50 value of 1.5 µM, demonstrating its effectiveness in modulating inflammatory responses .

Case Study: COPD Models

In chronic obstructive pulmonary disease (COPD) models, this compound effectively inhibited mucin production, which is often elevated during inflammatory responses. This inhibition suggests potential therapeutic applications for managing mucus hypersecretion associated with COPD .

Neuroprotective Applications

This compound's role extends into neuroprotection as well. Studies have indicated that it can prevent hippocampal cell death induced by NMDA, a common model for studying excitotoxicity and neurodegenerative processes. However, its effects appear to differ between brain regions; while it protects hippocampal neurons, it may increase cell death in cortical cultures under certain conditions .

Summary of Findings

The following table summarizes key findings related to this compound's applications:

Wirkmechanismus

Ro 106-9920 exerts its effects by inhibiting the ubiquitination of I-kappaB-alpha, a protein that regulates the activity of NF-kappaB. By preventing the degradation of I-kappaB-alpha, this compound blocks the translocation of NF-kappaB to the nucleus, thereby inhibiting the transcription of genes involved in inflammation and cell proliferation. This mechanism makes this compound a valuable tool in studying the NF-kappaB pathway and its role in various diseases .

Vergleich Mit ähnlichen Verbindungen

Mechanistic Profile :

- IC50 : 2.3 µM for IκBα ubiquitination inhibition .

- Specificity: At 3 µM, it selectively inhibits TNF-α- and LPS-induced NF-κB activation. However, at higher concentrations (10 µM), it exhibits off-target effects, including inhibition of 5-lipoxygenase (5-LO), EGFR kinase, and inducible nitric oxide synthase (iNOS), while enhancing P2Y1 and COX1 activity .

- Biological Effects : Reduces pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) and enzymes (COX-2, mPGES-1), thereby lowering prostaglandin E2 (PGE2) levels .

BAY 11-7082

- Mechanism : Inhibits IκBα phosphorylation (IC50 = 10 µM), blocking NF-κB nuclear translocation .

- Specificity Issues : Activates caspase 3 and enhances p38/JNK1 phosphorylation, independent of NF-κB .

- Functional Comparison :

- Potency : Ro 106-9920 is more potent (IC50 = 3 µM vs. 10 µM for BAY 11-7082) in NF-κB inhibition .

- Platelet Effects : Both reduce TXB2, but BAY 11-7082 shows stronger inhibition of ATP release .

- Off-Targets : BAY 11-7082 lacks significant effects on 5-LO or COX1, unlike this compound at high doses .

4β-Hydroxywithanolide E (4HW)

- Mechanism : Natural compound from Physalis peruviana; inhibits NF-κB transcriptional activity without affecting IκBα degradation .

- Functional Comparison: Efficacy: Matches this compound in suppressing TNF-α-induced TF expression and procoagulant activity in NSCLC cells .

Andrographolide

- Mechanism: Inhibits NF-κB by blocking p65 phosphorylation and modulates eNOS, PLCγ2-PKC, and PI3K/Akt pathways .

- Functional Comparison: Multitarget Effects: Unlike this compound, it influences non-NF-κB pathways, broadening its anti-inflammatory effects but complicating mechanistic studies .

SB202190 (p38 MAPK Inhibitor)

- Mechanism : Indirectly suppresses NF-κB by inhibiting p38/MAPKAPK2 signaling .

- Functional Comparison :

Data Tables

Table 1. Pharmacological Comparison of NF-κB Inhibitors

| Compound | Target | IC50 (NF-κB) | Off-Target Effects (10 µM) | Key Applications |

|---|---|---|---|---|

| This compound | IκBα ubiquitination | 3 µM | 5-LO, EGFR, iNOS, P2Y1, COX1 | Cancer, Platelets, Circadian |

| BAY 11-7082 | IκBα phosphorylation | 10 µM | Caspase 3, p38/JNK1 | Inflammation, Platelets |

| 4HW | NF-κB transcription | N/A | None reported | Cancer, Cytotoxicity |

| Andrographolide | p65 phosphorylation | N/A | eNOS, PLCγ2-PKC, PI3K/Akt | Thrombosis, Inflammation |

Table 2. Functional Effects in NSCLC Cells

| Treatment | TF Expression (Reduction) | Procoagulant Activity | Cytotoxicity Enhancement |

|---|---|---|---|

| This compound | 90% | Yes | Yes (with TNF-α) |

| 4HW | 85% | Yes | Yes (with TNF-α) |

| Wortmannin (PI3K) | No effect | No effect | No effect |

Research Findings and Limitations

- Strengths : this compound’s high potency and oral activity make it valuable in preclinical models of inflammation and cancer .

- Limitations : Concentration-dependent loss of specificity limits its utility at higher doses. For example, at 10 µM, it inhibits 5-LO (50%) and EGFR kinase (50%), complicating data interpretation .

- Unique Applications : Its role in modulating circadian rhythms in zebrafish highlights broader biological impacts beyond classical NF-κB pathways .

Biologische Aktivität

Ro 106-9920, chemically known as 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine, is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Its primary mechanism involves the selective inhibition of lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α)-induced IκBα ubiquitination, which is crucial for NF-κB activation. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer.

This compound functions by blocking the activation of NF-κB, which is a transcription factor involved in various cellular processes, including inflammation and cell survival. The inhibition occurs at an IC50 of approximately 3 μM, effectively reducing the production of pro-inflammatory cytokines such as TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Key Biological Activities:

- Inhibition of Cytokine Production: this compound significantly decreases the secretion of pro-inflammatory cytokines in various cell types.

- Anti-inflammatory Effects: In vivo studies demonstrate that this compound exhibits anti-inflammatory properties when administered orally.

- Impact on Mucin Production: It inhibits mucin production in an in vitro model of chronic obstructive pulmonary disease (COPD) .

Research Findings

Numerous studies have explored the biological activity of this compound, revealing its multifaceted roles in cellular processes:

- Inhibition of TNF-α-Induced Effects:

- Cell Viability and Cytotoxicity:

- Inhibition of Other Pathways:

Case Studies

Case Study: Anti-inflammatory Effects in COPD

In a study investigating the effects of this compound on mucin production associated with COPD, it was found that this compound significantly reduced mucin secretion from airway epithelial cells. This reduction is crucial as excessive mucin production contributes to airway obstruction and inflammation in COPD patients.

Case Study: Cancer Research

In cancer research contexts, this compound has been shown to enhance the cytotoxic effects of TNF-α in NSCLC cells. By inhibiting NF-κB, it not only prevents TF expression but also increases the sensitivity of cancer cells to apoptosis induced by TNF-α .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Name | 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine |

| CAS Number | 62645-28-7 |

| Molecular Weight | 245.26 g/mol |

| IC50 (NF-κB Inhibition) | ~3 μM |

| Purity | ≥99% |

| Biological Activities | Anti-inflammatory, Cytotoxicity, Mucin Inhibition |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Ro 106-9920 in inhibiting NF-κB signaling?

this compound selectively and irreversibly inhibits IκBα ubiquitination, preventing NF-κB activation and downstream cytokine expression (e.g., TNF-α, IL-1β, IL-6). Its IC50 for IκBα ubiquitination is 2.3 µM, and ~700 nM for cytokine suppression in human peripheral blood mononuclear cells (PBMNs) . This mechanism was validated in studies showing reduced NF-κB-dependent mPGES-1 and COX-2 expression in TNFα-stimulated gingival fibroblasts .

Q. What are the recommended concentrations and solvent conditions for in vitro studies using this compound?

- Solubility : 12 mg/mL in DMSO, 5 mM in ethanol, and 6.32 mg/mL in water at 25°C .

- Working concentrations : 2–10 µM for neuroprotection assays (e.g., NMDA-induced cytotoxicity) , and 12.5–25 µM for platelet activation studies (e.g., thrombin-induced cPLA2/ERK2 modulation) .

- Storage : Dissolved aliquots are stable for 6 months at -20°C; powder is stable for 1 year at -20°C .

Q. How does this compound affect cytokine production in human peripheral blood mononuclear cells (PBMNs)?

this compound suppresses TNF-α, IL-1β, and IL-6 production in LPS- or TNF-α-stimulated PBMNs with IC50 values ~700 nM. This effect is attributed to its selective inhibition of IκBα ubiquitination, which blocks NF-κB nuclear translocation .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s inhibitory effects across cell types (e.g., Jurkat vs. PBMNs)?

- Cell-specific selectivity : this compound does not inhibit β-catenin ubiquitination in Jurkat cells, suggesting its effects depend on cell-type-specific ubiquitin ligases .

- Methodological approach : Compare NF-κB activity (e.g., luciferase reporter assays) and ubiquitination profiles (Western blot for IκBα degradation) across cell lines. Include positive controls like Bay 11-7082 to confirm pathway specificity .

Q. What experimental strategies validate this compound’s specificity for NF-κB versus other pathways (e.g., ERK/MAPK)?

- Co-treatment assays : Combine this compound with ERK/MAPK inhibitors (e.g., U0126) to isolate NF-κB-dependent effects. For example, in thrombin-stimulated platelets, this compound increased ERK2 phosphorylation while suppressing cPLA2 activity, indicating cross-talk between pathways .

- Global gene expression profiling : Use microarrays or RNA-seq to identify NF-κB-specific targets (e.g., mPGES-1, COX-2) versus ERK-regulated genes .

Q. In co-treatment experiments (e.g., with NMDA receptor agonists), how should researchers control for off-target effects?

- Dose optimization : Titrate this compound concentrations (2–10 µM) against NMDA (30–100 µM) to balance neuroprotection and pathway specificity .

- Control experiments : Include vehicle controls (DMSO/ethanol) and NF-κB-independent stimuli (e.g., β-catenin activators) to confirm target engagement .

Q. Methodological Considerations

- Data contradiction analysis : When observing divergent results (e.g., neuroprotection vs. pro-inflammatory effects), contextualize findings using stimulus-specific assays (e.g., NMDA vs. thrombin) and cell-type-specific NF-κB activation mechanisms .

- Experimental design : For in vivo studies, use oral administration routes (effective in rodent models) and monitor plasma stability due to its sulfinyl group susceptibility to reduction .

Eigenschaften

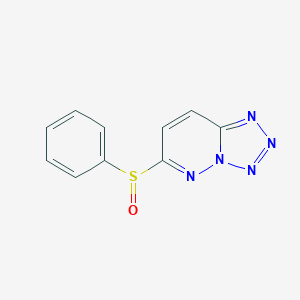

IUPAC Name |

6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXSNSCPNFCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397884 | |

| Record name | Ro106-9920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62645-28-7 | |

| Record name | Ro106-9920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.